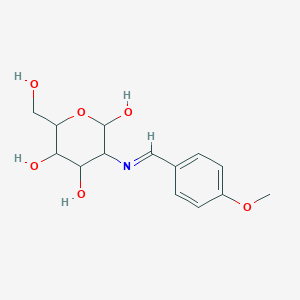

(e)-6-(Hydroxymethyl)-3-(4-methoxybenzylideneamino)tetrahydro-2h-pyran-2,4,5-triol

Vue d'ensemble

Description

(e)-6-(Hydroxymethyl)-3-(4-methoxybenzylideneamino)tetrahydro-2h-pyran-2,4,5-triol, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₁₉NO₆ and its molecular weight is 297.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(E)-6-(Hydroxymethyl)-3-(4-methoxybenzylideneamino)tetrahydro-2H-pyran-2,4,5-triol, also known as GASB-1, is a water-soluble glucose amine Schiff base derivative. Its molecular formula is C₁₄H₁₉NO₆, with a molecular weight of 297.3 g/mol. This compound has garnered attention for its potential applications in drug discovery and development due to its structural features and biological properties.

Synthesis and Characterization

The compound is synthesized via a one-pot microwave-assisted method that promotes high yields and purity. The synthesis involves the condensation of 2-hydroxybenzaldehyde with (3R,6R)-3-amino-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol. This method not only enhances efficiency but also minimizes solvent usage and byproducts, aligning with green chemistry principles .

Key Properties

| Property | Value |

|---|---|

| IUPAC Name | 6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol |

| Molecular Formula | C₁₄H₁₉NO₆ |

| Molecular Weight | 297.3 g/mol |

| CAS Number | 51471-40-0 |

Pharmacological Potential

Research indicates that compounds with similar structural attributes exhibit significant pharmacological activities, including anti-cancer properties and modulation of biological pathways. GASB-1 has been submitted to the National Cancer Institute for evaluation, highlighting its potential as a therapeutic agent .

Interaction with Human Serum Albumin (HSA)

GASB-1 has been studied for its interactions with human serum albumin (HSA), a crucial protein in drug delivery systems. Understanding these interactions is vital for predicting the compound's pharmacokinetics and efficacy in therapeutic applications .

Case Studies

- Anticancer Activity : In vitro studies have shown that GASB-1 exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Antioxidant Properties : Preliminary assays suggest that GASB-1 possesses antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.

- Drug Delivery Systems : Studies assessing the binding affinity of GASB-1 to HSA indicate that it can enhance the solubility and stability of poorly soluble drugs, making it a candidate for formulation development .

Spectral and Structural Analysis

The structural elucidation of GASB-1 has been achieved through single-crystal X-ray diffraction and computational methods such as Density Functional Theory (DFT). These analyses provide insights into the electronic structure and potential reactivity of the compound.

Spectroscopic Data

| Technique | Findings |

|---|---|

| Infrared (IR) | Characteristic vibrational modes identified |

| Ultraviolet-Visible (UV-Vis) | Electronic transitions observed |

| Thermogravimetry (TG) | Thermal stability assessed |

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that (E)-6-(Hydroxymethyl)-3-(4-methoxybenzylideneamino)tetrahydro-2H-pyran-2,4,5-triol exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound showed enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress linked to numerous diseases.

- Research Findings : In a study assessing the free radical scavenging activity, this compound demonstrated a strong ability to neutralize reactive oxygen species (ROS), suggesting potential use in formulations aimed at reducing oxidative damage .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting glycosidases, which are enzymes involved in carbohydrate metabolism.

- Case Study : A detailed analysis indicated that the compound could effectively inhibit specific glycosidases implicated in diabetes management, thus presenting a dual role in both metabolic regulation and therapeutic intervention .

Drug Delivery Systems

Recent advancements suggest that this compound can be utilized in drug delivery systems due to its favorable solubility and stability profiles.

- Research Insights : Formulations incorporating this compound have been shown to enhance the bioavailability of poorly soluble drugs through complexation techniques .

Summary of Research Findings

Propriétés

IUPAC Name |

6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c1-20-9-4-2-8(3-5-9)6-15-11-13(18)12(17)10(7-16)21-14(11)19/h2-6,10-14,16-19H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMULIPYJSFGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NC2C(C(C(OC2O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50965796 | |

| Record name | 2-Deoxy-2-{[(4-methoxyphenyl)methylidene]amino}hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51471-40-0 | |

| Record name | NSC98522 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Deoxy-2-{[(4-methoxyphenyl)methylidene]amino}hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.